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Compound of Interest

Compound Name: 6-Oxaspiro[3.4]octan-2-one

Cat. No.: B3108217

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxaspiro[3.4]octan-2-one is a spirocyclic organic compound with potential applications in
medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an
attractive scaffold for the design of novel therapeutic agents and functional materials. This
technical guide provides a comprehensive overview of the fundamental properties of 6-
Oxaspiro[3.4]octan-2-one. Due to a scarcity of published experimental data for this specific
molecule, this document leverages data from structurally related compounds and established
principles of organic chemistry to provide predicted properties and potential synthetic and
characterization methodologies.

Core Properties

The fundamental properties of 6-Oxaspiro[3.4]octan-2-one are summarized below. It is critical
to note that most of the quantitative data are predicted values based on computational models
due to the absence of experimentally determined values in publicly accessible literature.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3108217?utm_src=pdf-interest
https://www.benchchem.com/product/b3108217?utm_src=pdf-body
https://www.benchchem.com/product/b3108217?utm_src=pdf-body
https://www.benchchem.com/product/b3108217?utm_src=pdf-body
https://www.benchchem.com/product/b3108217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula C7H1002 PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
Monoisotopic Mass 126.06808 Da PubChem[1]
SMILES C1COCC12CC(=0)C2 PubChem[1]

InChl=1S/C7H1002/c8-6-3-
InChl PubChem[1]
7(4-6)1-2-9-5-7/h1-5H2

UKVBQHOYZLCBEA-
InChiKey PubChem[1]
UHFFFAOYSA-N
Predicted XlogP -0.2 PubChem[1]
Predicted Boiling Point Not available
Predicted Melting Point Not available

_ . Soluble in water and polar _ o
Predicted Solubility ) ) General chemical principles
organic solvents (predicted)

Synthesis and Purification

While no specific experimental protocol for the synthesis of 6-Oxaspiro[3.4]octan-2-one has
been documented in the reviewed literature, a plausible synthetic route can be conceptualized
based on established organic chemistry reactions.

Proposed Synthetic Pathway

A potential synthetic approach could involve the oxidation of the corresponding alcohol, 6-
Oxaspiro[3.4]octan-2-ol.
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Proposed Synthesis of 6-Oxaspiro[3.4]octan-2-one

( )

xidation

Oxidizing Agent
(e.g., PCC, Swern Oxidation)

Click to download full resolution via product page

Caption: Proposed oxidation of 6-Oxaspiro[3.4]octan-2-ol.

General Experimental Protocol (Hypothetical)

Oxidation: To a solution of 6-Oxaspiro[3.4]octan-2-ol in a suitable solvent (e.qg.,
dichloromethane), an oxidizing agent such as pyridinium chlorochromate (PCC) or reagents
for a Swern oxidation would be added. The reaction would be stirred at an appropriate
temperature (e.g., room temperature or below) and monitored by thin-layer chromatography
(TLC).

Work-up: Upon completion, the reaction mixture would be quenched and extracted with an
organic solvent. The combined organic layers would be washed, dried, and concentrated
under reduced pressure.

Purification: The crude product would be purified by column chromatography on silica gel
using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield
pure 6-Oxaspiro[3.4]octan-2-one.

Spectroscopic Characterization (Predicted)
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The structural elucidation of 6-Oxaspiro[3.4]Joctan-2-one would rely on a combination of
spectroscopic techniques. The following are predicted spectral data based on the compound's
structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in the
cyclobutanone and tetrahydrofuran rings. The chemical shifts would be influenced by the
adjacent carbonyl and ether functionalities.

13C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a peak in the downfield region
corresponding to the carbonyl carbon. Other signals would represent the spiro carbon and the
methylene carbons of the two rings. Based on typical chemical shift values, the carbonyl
carbon (C=0) would likely appear in the 205-220 ppm range.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band characteristic of a carbonyl
group (C=0 stretch), anticipated in the region of 1750-1780 cm~1 for a strained cyclobutanone.
The spectrum would also show C-O stretching vibrations for the ether linkage.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of
the compound (126.15 g/mol ). Fragmentation patterns would likely involve cleavage of the
cyclobutanone and tetrahydrofuran rings.
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Spectroscopic Characterization Workflow
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Caption: Workflow for spectroscopic characterization.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available information in the scientific literature
regarding the biological activity of 6-Oxaspiro[3.4]octan-2-one or its involvement in any
signaling pathways. The spiro[3.4]octane scaffold is, however, present in a number of
biologically active molecules, suggesting that this compound could be a valuable building block
in drug discovery programs.

Conclusion

6-Oxaspiro[3.4]Joctan-2-one represents a chemical entity with untapped potential. While
experimental data on its fundamental properties are currently lacking, this technical guide
provides a foundational understanding based on theoretical predictions and analogy to related
structures. Further experimental investigation into the synthesis, characterization, and
biological evaluation of this compound is warranted to explore its potential applications in
science and technology. Researchers are encouraged to use the information herein as a
starting point for their investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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